molecular formula C16H21N3O3 B3012535 Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate CAS No. 1240701-27-2

Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate

Cat. No.: B3012535
CAS No.: 1240701-27-2
M. Wt: 303.362
InChI Key: YZZNQQFOAZPLCF-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoate ester linked to a cyano-substituted amine, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . One common method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature for substitution reactions and elevated temperatures for oxidation or reduction.

Major Products

Major products formed from these reactions include oxo derivatives, primary amines, and various substituted benzoates, depending on the specific reaction pathway and reagents used.

Scientific Research Applications

Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable tool in various research and industrial applications, offering advantages over simpler analogs in terms of versatility and potential biological activity.

Properties

IUPAC Name

methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-11(2)16(3,10-17)19-14(20)9-18-13-7-5-12(6-8-13)15(21)22-4/h5-8,11,18H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZNQQFOAZPLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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